molecular formula C18H17N3 B6347935 4,6-Bis(3-methylphenyl)pyrimidin-2-amine CAS No. 1354939-59-5

4,6-Bis(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6347935
CAS RN: 1354939-59-5
M. Wt: 275.3 g/mol
InChI Key: ZPQZQDCHDUKYGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, the synthesis of 2-aminopyrimidine derivatives involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another synthetic approach involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

Scientific Research Applications

Synthesis Methods

This compound is part of the pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines analogs, which are types of bicyclic [6 + 6] systems . The synthesis methods of these compounds are well-studied and have been applied on a large scale in the medical and pharmaceutical fields .

Reactivities of the Substituents

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of these compounds have been studied . This knowledge is crucial for understanding the behavior of these compounds in various chemical reactions and their potential applications.

Biological Applications

These compounds have significant biological applications . They have been applied on a large scale in the medical and pharmaceutical fields .

WSB1 Degrader

Further studies indicated that it may function as a WSB1 degrader . This leads to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells .

Metal Chelator and Flavoring Agent

This compound is mainly responsible for both biological, metal chelator, flavoring, reactivity and pigment properties of turmeric .

Inhibitor of Tyrosine Kinases

Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

properties

IUPAC Name

4,6-bis(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQZQDCHDUKYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(3-methylphenyl)pyrimidin-2-amine

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